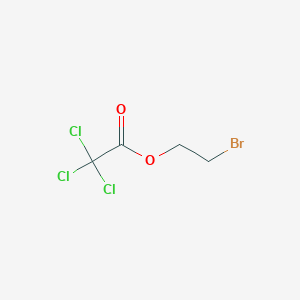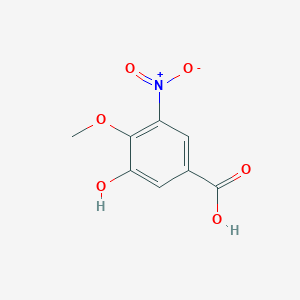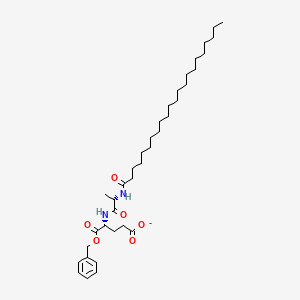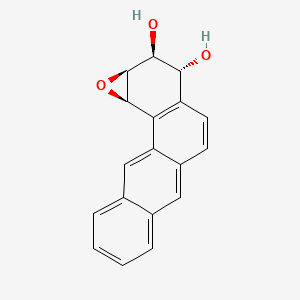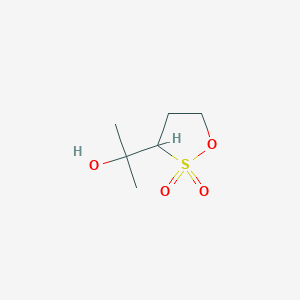
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol is a chemical compound with the molecular formula C₆H₁₂O₄S. . This compound is characterized by its unique structure, which includes a sulfone group and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol typically involves the reaction of propane sultone with appropriate reagents under controlled conditions. One common method includes the reaction of propane sultone with a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfoxides or thiols .
Scientific Research Applications
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol involves its interaction with various molecular targets. The sulfone group can participate in nucleophilic and electrophilic reactions, while the hydroxyl group can form hydrogen bonds and participate in other interactions. These properties make it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
1,2-Oxathiolane, 2,2-dioxide: Similar structure but different functional groups.
1,3-Propane sultone: A precursor to 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol.
1,2-Oxathiolan-4-ol, 4-acetate, 2,2-dioxide: Another related compound with different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
75732-48-8 |
|---|---|
Molecular Formula |
C6H12O4S |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-(2,2-dioxooxathiolan-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H12O4S/c1-6(2,7)5-3-4-10-11(5,8)9/h5,7H,3-4H2,1-2H3 |
InChI Key |
FYYMTXSJMJTFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCOS1(=O)=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


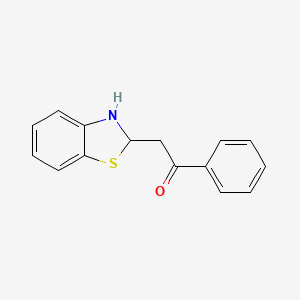
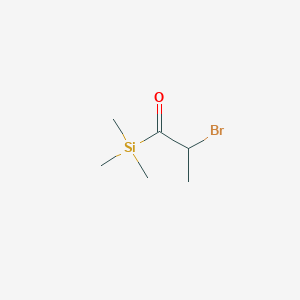
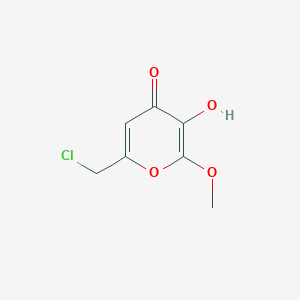
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
